
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
Descripción general
Descripción
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including Vatalanib, a tyrosine kinase inhibitor used in cancer treatment . It is primarily used in research settings, particularly in the fields of medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(pyridin-4-yl)acetic acid with a suitable aldehyde in the presence of a base, followed by cyclization to form the indene ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 3-oxo-2-(pyridin-4-yl)-1H-inden-1-one.
Reduction: Formation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is primarily related to its role as an intermediate in drug synthesis. In the case of Vatalanib, the compound inhibits tyrosine kinases involved in angiogenesis, thereby preventing the growth of new blood vessels that supply tumors . The molecular targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for tumor growth and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the indene ring.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with different chemical properties.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro derivative with distinct reactivity.
Uniqueness
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is unique due to its indene ring structure, which imparts specific chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting cancer pathways .
Propiedades
IUPAC Name |
3-hydroxy-2-pyridin-4-ylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDMVMGNNVIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one?
A1: This compound is synthesized through a reaction between phthalic anhydride and 4-picoline. The reaction utilizes dodecane as the solvent and zinc chloride (ZnCl2) as the catalyst. [] This process takes place at a temperature of 190°C for 24 hours, resulting in a yield of 90.6%. []
Q2: How is the structure of this compound confirmed?
A2: The structure of the synthesized compound is verified using various spectroscopic techniques, including:
- 1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and types of hydrogen atoms in the molecule and their connectivity. []
- IR (Infrared Spectroscopy): This method helps identify functional groups present in the molecule by analyzing their characteristic vibrations. []
- MS (Mass Spectrometry): This technique determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)
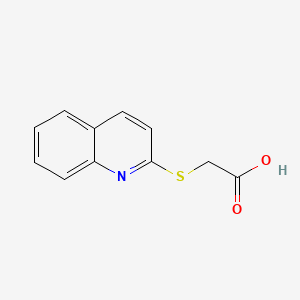
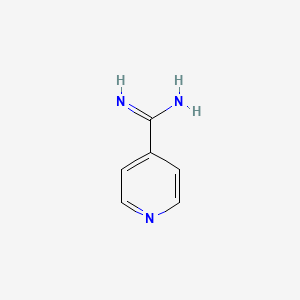
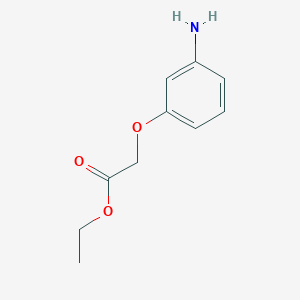
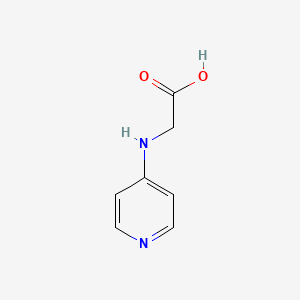
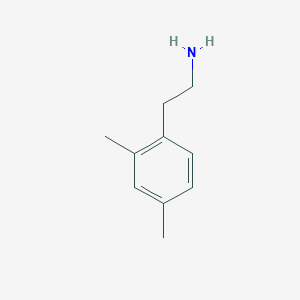
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)
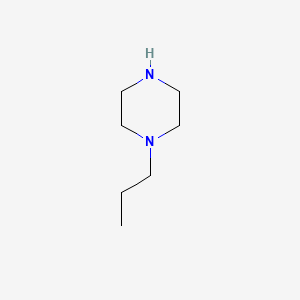
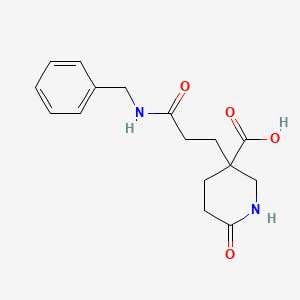
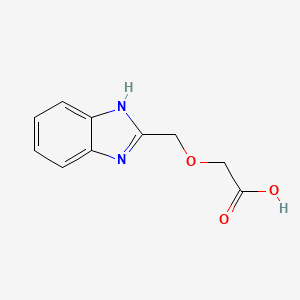
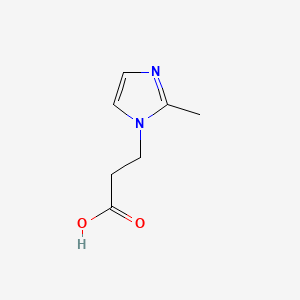
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)
